

EIDD-2749: A Comprehensive Technical Guide on Pharmacokinetics and Bioavailability

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Compound of Interest

Compound Name: EIDD-2749

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Abstract

EIDD-2749, also known as 4'-Fluorouridine (4'-FlU), is a promising orally bioavailable ribonucleoside analog with broad-spectrum antiviral activity against several RNA viruses, including Respiratory Syncytial Virus (RSV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). Its mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRP), a critical enzyme for viral replication. This technical guide provides an in-depth overview of the pharmacokinetics and bioavailability of **EIDD-2749**, compiling available data from preclinical studies. The document includes detailed experimental protocols, quantitative data presented in structured tables, and visualizations of key pathways and workflows to support further research and development of this antiviral candidate.

Pharmacokinetics

The pharmacokinetic profile of **EIDD-2749** has been primarily characterized in ferret and mouse models. These studies demonstrate good oral bioavailability and dose-proportional exposure.

Ferret Pharmacokinetics

Following a single oral administration in ferrets, **EIDD-2749** exhibits dose-dependent plasma concentrations. Peak plasma concentrations (C_{max}) and overall exposure (Area Under the

Curve, AUC) increase with the administered dose, indicating good oral dose-proportionality.[1]

Table 1: Single-Dose Oral Pharmacokinetic Parameters of **EIDD-2749** in Ferrets

Dose (mg/kg)	Cmax (µM)	AUC (h·nmol/mL)
15	34.8	154 ± 27.6
50	63.3	413.1 ± 78.1

Data sourced from Sourimant et al., 2021.[1]

Mouse Pharmacokinetics

In mice, a single oral dose of 1.5 mg/kg resulted in a maximal plasma concentration of approximately 1 µM, which was reached 90 minutes after administration.[2] This concentration is significantly higher than the in vitro half-maximal effective concentration (EC90) against influenza virus.

Table 2: Single-Dose Oral Pharmacokinetic Parameters of **EIDD-2749** in Mice

Dose (mg/kg)	Cmax (µM)	Tmax (minutes)
1.5	~1	90

Data sourced from Lieber et al., 2023.[2]

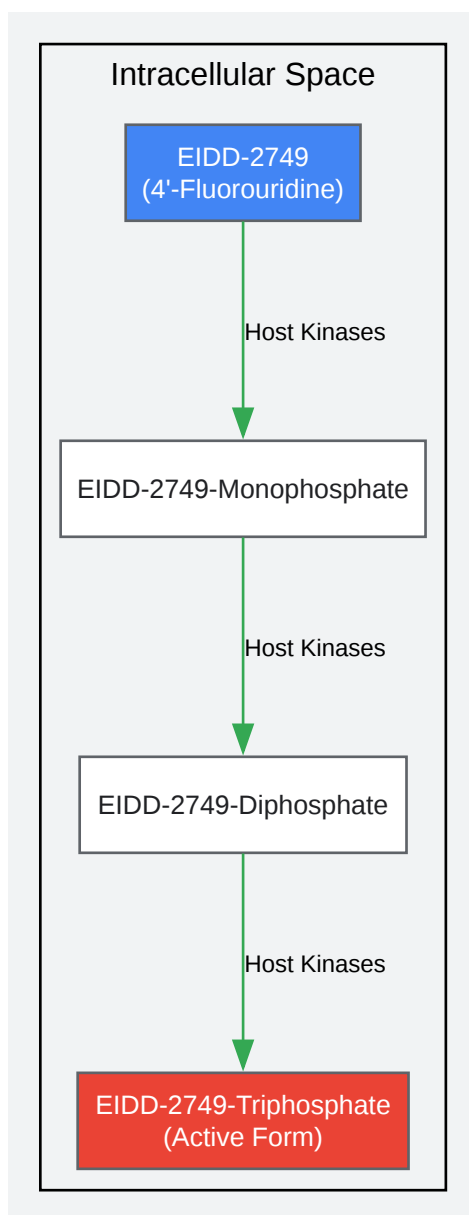
Bioavailability and Metabolism

EIDD-2749 is an orally bioavailable compound that undergoes intracellular conversion to its active triphosphate form.

Intracellular Metabolism

Upon entering the cell, **EIDD-2749** is efficiently anabolized by host cell kinases to its active 5'-triphosphate metabolite, 4'-fluorouridine triphosphate (4'-FIU-TP).[3] Studies in human airway epithelium (HAE) cells have shown that this conversion is rapid, with the triphosphate form

reaching peak concentrations within hours of exposure. The active metabolite also demonstrates high metabolic stability, with an extrapolated intracellular half-life of 9.7 hours.[1]



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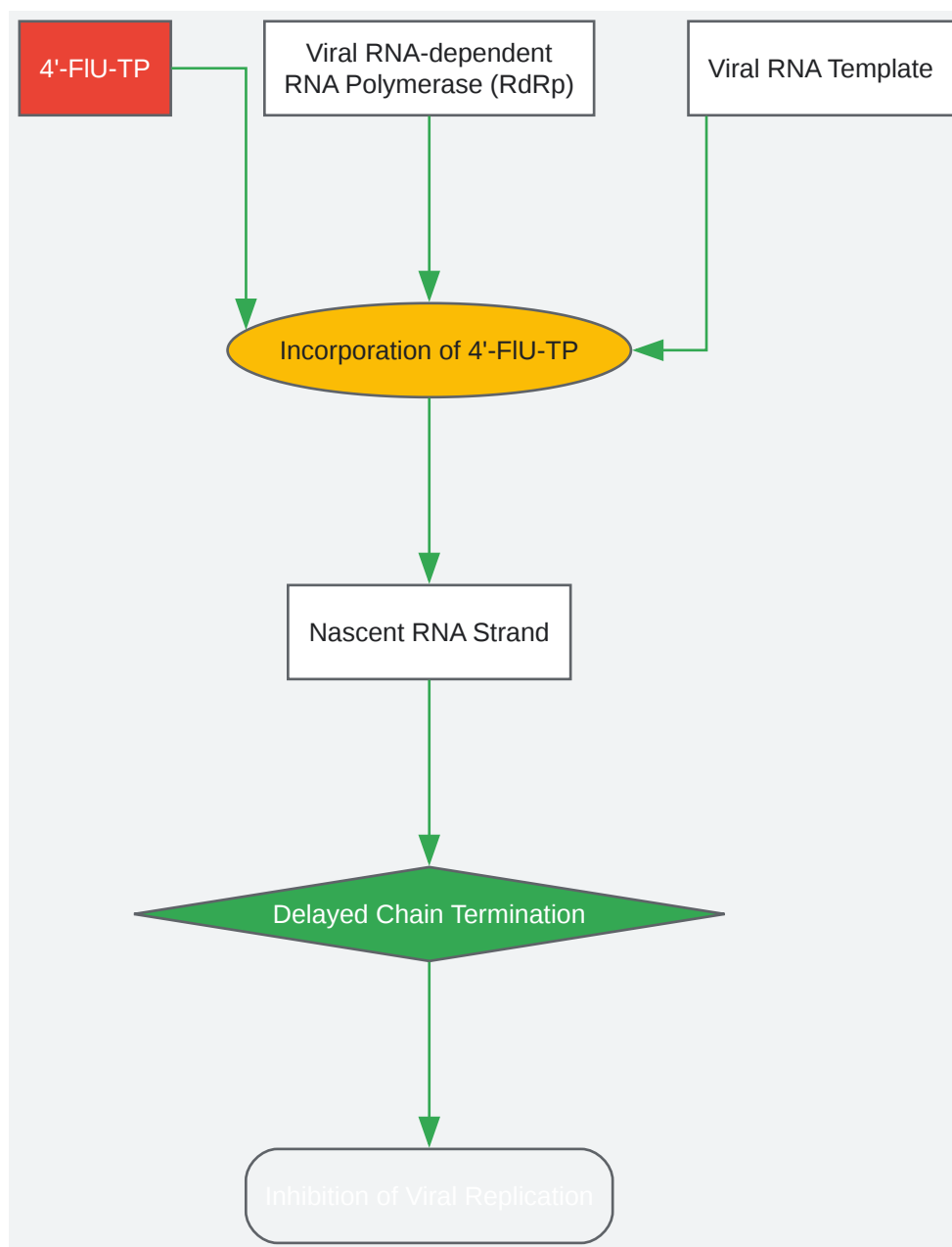
Figure 1: Intracellular metabolic activation of **EIDD-2749**.

Mechanism of Action

The antiviral activity of **EIDD-2749** is mediated by its active triphosphate form, 4'-FIU-TP, which acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp).

Inhibition of Viral RdRp

4'-FIU-TP is incorporated into the nascent viral RNA strand by the RdRp. This incorporation leads to a delayed chain termination, effectively halting viral genome replication.[2][4] The mechanism involves transcriptional stalling after the incorporation of the analog.[2]



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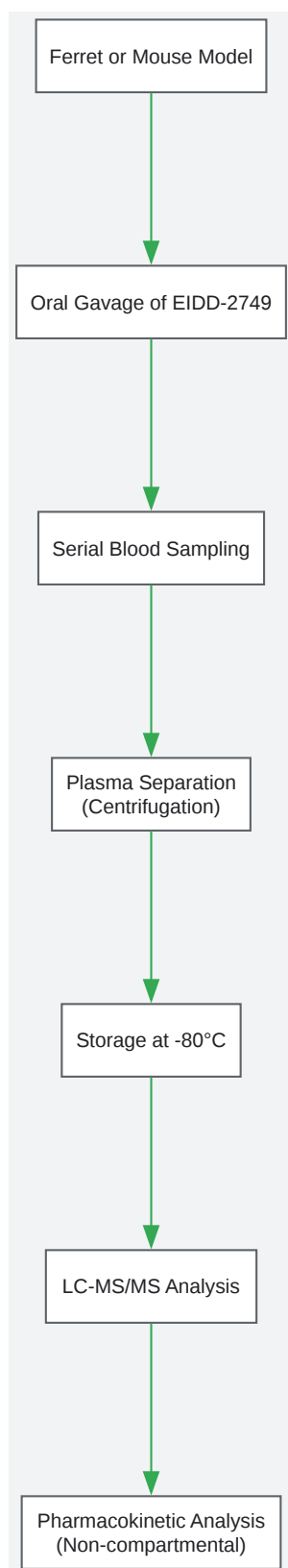
Figure 2: Mechanism of action of **EIDD-2749** triphosphate.

Experimental Protocols

This section details the methodologies employed in the key pharmacokinetic and metabolism studies of **EIDD-2749**.

Animal Pharmacokinetic Studies

- Species: Ferrets (*Mustela putorius furo*) and mice (BALB/c).
- Administration: Single oral gavage.
- Dosing Formulation: **EIDD-2749** was typically formulated in a vehicle such as 1% methylcellulose.
- Blood Sampling: Serial blood samples were collected at various time points post-administration via appropriate routes (e.g., jugular vein or cranial vena cava in ferrets).
- Sample Processing: Plasma was separated by centrifugation and stored at -80°C until analysis.
- Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis.



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Figure 3: Workflow for animal pharmacokinetic studies.

Intracellular Metabolism Analysis

- Cell Culture: Human Airway Epithelium (HAE) cells were cultured at an air-liquid interface.
- Treatment: Cells were exposed to **EIDD-2749** for various durations.
- Cell Lysis: Cells were lysed to release intracellular contents.
- Metabolite Extraction: Intracellular metabolites, including the mono-, di-, and triphosphate forms of **EIDD-2749**, were extracted.
- Quantification: The concentrations of **EIDD-2749** and its metabolites were determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Analytical Methodology

Quantification of **EIDD-2749** and its metabolites in biological matrices was performed using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

- Sample Preparation: Protein precipitation was a common method for extracting the analytes from plasma and cell lysates.
- Chromatography: Reverse-phase high-performance liquid chromatography (HPLC) was used for separation.
- Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode was used for detection and quantification. Stable isotope-labeled internal standards were used to ensure accuracy and precision.

Conclusion

EIDD-2749 demonstrates favorable pharmacokinetic properties, including oral bioavailability and efficient intracellular conversion to its active triphosphate form. The mechanism of action, involving the inhibition of viral RdRp, provides a strong rationale for its broad-spectrum antiviral activity. The data and protocols presented in this guide offer a valuable resource for researchers and drug developers working on the advancement of **EIDD-2749** as a potential therapeutic agent for RNA virus infections. Further studies are warranted to fully elucidate its

pharmacokinetic profile in other species and to translate these promising preclinical findings into clinical applications.

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